(3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound belongs to a class of compounds with a broad range of biological and pharmacological activities. Piperidine derivatives, particularly those substituted with difluorophenyl groups, have been explored for their antimicrobial, anticancer, and various other activities due to their unique structural features.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions including amidation, Friedel-Crafts acylation, and substitution reactions using starting materials like piperidine-4-carboxylic acid and various chlorides or sulfonyl chlorides. The overall yields vary, indicating the complexity and efficiency of these synthetic routes (Zheng Rui, 2010).
Molecular Structure Analysis
Structural analyses through techniques such as X-ray diffraction and spectroscopic methods reveal that these compounds often exhibit distinct conformations, inter and intramolecular hydrogen bonds, and stabilizing interactions like π···π and C—Cl···π interactions, contributing to their molecular stability and reactivity (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups, leading to various reactions including oxime formation, hydroxylation, and substitution reactions that can be leveraged for further chemical modifications and functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly related to the compound's molecular structure. Detailed structural characterizations enable the prediction of these properties, crucial for pharmaceutical formulation and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the compound's functional groups and overall molecular geometry. These properties are essential for understanding the compound's potential interactions in biological systems or chemical processes.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: A study by Mallesha and Mohana (2014) focused on synthesizing new oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone, which exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting its potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis and Characterization
- Research on Synthesis: Zheng Rui (2010) conducted research on the synthesis of a similar compound, highlighting the process and structural identification using NMR, which is vital for understanding its chemical properties and potential applications (Zheng Rui, 2010).
- Thermal and Structural Studies: Karthik et al. (2021) synthesized a compound with a similar structure and conducted thermal, optical, and structural studies, along with theoretical calculations, providing insights into its stability and electronic properties (Karthik et al., 2021).
Neuroprotective Activities
- Synthesis and Evaluation of Neuroprotective Activities: A study by Zhong et al. (2020) on aryloxyethylamine derivatives, related to the queried compound, revealed potential neuroprotective effects against cell death in vitro, indicating potential applications in neuroprotection and treatment of neurological disorders (Zhong et al., 2020).
Computational and Theoretical Analysis
- Computational Evaluation: A 2022 study focused on synthesizing and conducting DFT studies of a related compound, analyzing molecular characteristics and reactive parameters, which is crucial for understanding its chemical behavior and potential applications in medicinal chemistry (Letters in Applied NanoBioScience, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-20-7-6-16(21-11)24-13-3-2-8-22(10-13)17(23)12-4-5-14(18)15(19)9-12/h4-7,9,13H,2-3,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFHPQMDBSJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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